molecular formula C26H22BrFN2O2 B5221077 11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5221077
M. Wt: 493.4 g/mol
InChI Key: FMNJHPVEJVEDJB-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating methoxy (–OCH₃) effects, which may enhance solubility and modulate receptor affinity.
  • Core structure: The diazepine ring’s conformational flexibility allows for diverse biological interactions, making this scaffold relevant in medicinal chemistry, particularly for CNS-targeting agents .

Properties

IUPAC Name

6-(3-bromo-4-fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrFN2O2/c1-32-18-9-6-15(7-10-18)17-13-23-25(24(31)14-17)26(16-8-11-20(28)19(27)12-16)30-22-5-3-2-4-21(22)29-23/h2-12,17,26,29-30H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJHPVEJVEDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)Br)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Molecular Properties
Compound (CAS/Reference) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₂₆H₂₂BrFN₂O₂ 475.38 ~3.8 0 4
CAS 312622-32-5 C₂₆H₂₃BrN₂O₂ 475.38 ~4.1 0 3
CAS 296247-41-1 C₂₇H₂₃BrClN₂O₃ 525.82 ~3.2 1 (–OH) 5
CAS 296246-62-3 C₂₉H₂₃F₃N₂O₂ 464.42 ~4.5 0 4

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